ent-Cinacalcet Hydrochloride

Description

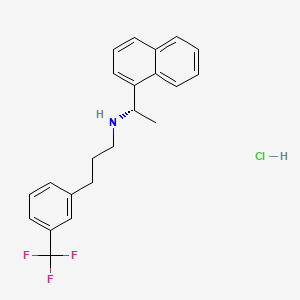

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675768 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694495-47-1 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Stereoselective Activity of Cinacalcet: A Technical Guide to its Core Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent that represents a significant therapeutic advance in the management of hyperparathyroidism.[1] It is indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma.[2][3] Cinacalcet's mechanism of action is centered on its role as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor that is the principal regulator of parathyroid hormone (PTH) secretion. A critical aspect of Cinacalcet's pharmacology is its stereochemistry, with the biological activity residing almost exclusively in one of its enantiomers. This technical guide provides an in-depth examination of the stereochemistry of Cinacalcet, its differential biological activity, and the experimental methodologies used to characterize its function.

Stereochemistry and Biological Potency

Cinacalcet possesses a single chiral center, and therefore exists as two enantiomers: (R)-Cinacalcet and (S)-Cinacalcet. The pharmacologically active component is the (R)-enantiomer.[1] This stereoselectivity is a consequence of the specific three-dimensional conformation required for optimal interaction with the allosteric binding site on the CaSR. In various in vitro assays, the (S)-enantiomer has been demonstrated to be at least 75-fold less active than the (R)-enantiomer, highlighting the stringent structural requirements for the potentiation of CaSR activity.[1]

Quantitative Data on the Biological Activity of Cinacalcet Enantiomers

The following table summarizes the quantitative data on the potency of the (R)-enantiomer of Cinacalcet in various in vitro functional assays.

| Parameter | Cell Line/System | Assay Conditions | (R)-Cinacalcet Value | (S)-Cinacalcet Value |

| IC50 (Inhibition of PTH Secretion) | Cultured Bovine Parathyroid Cells | 0.5 mM extracellular Ca²+ | 28 nM | > 2100 nM (>75-fold less active) |

| EC50 (Increase in Intracellular Ca²⁺) | HEK 293 cells expressing human CaSR | 0.5 mM extracellular Ca²+ | 51 nM | > 3825 nM (>75-fold less active) |

| EC50 (Calcitonin Secretion) | Rat Medullary Thyroid Carcinoma 6-23 cells | Not specified | 34 nM | Not reported |

| IC50 (CYP2D2 Inhibition) | In vitro enzyme assay | Not applicable | 87 nM | Not reported |

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

(R)-Cinacalcet does not directly activate the CaSR but enhances its sensitivity to extracellular calcium ions (Ca²⁺).[1] It binds to a transmembrane site on the receptor, distinct from the extracellular calcium-binding domain, inducing a conformational change that lowers the activation threshold of the receptor by Ca²⁺.[1] This positive allosteric modulation results in a leftward shift of the calcium concentration-response curve, meaning that lower concentrations of extracellular Ca²⁺ are sufficient to trigger the intracellular signaling cascade that leads to the inhibition of PTH secretion.[1]

The CaSR is coupled to multiple G proteins, primarily Gq/11 and Gi/o.[1] The activation of these pathways by the CaSR, potentiated by (R)-Cinacalcet, initiates the following signaling events:

-

Gq/11 Pathway: Activation of the Gq/11 alpha subunit stimulates phospholipase C (PLC).[1][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[5]

-

DAG remains in the plasma membrane and, along with the increased [Ca²⁺]i, activates protein kinase C (PKC).[5]

-

-

Gi/o Pathway: Activation of the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6]

The culmination of these signaling events within the parathyroid chief cells is the inhibition of the synthesis and secretion of PTH.[7]

Experimental Protocols

Asymmetric Synthesis of (R)-Cinacalcet

A novel and efficient asymmetric synthesis of (R)-Cinacalcet hydrochloride has been developed utilizing (R)-tert-butanesulfinamide as a chiral auxiliary.[8][9] The following is a summary of a representative synthetic route:

-

Preparation of 3-(3-trifluoromethylphenyl)propan-1-ol:

-

3-(Trifluoromethyl)benzaldehyde is condensed with malonic acid in the presence of piperidine and pyridine to yield 3-(3-trifluoromethylphenyl)acrylic acid.[9]

-

The acrylic acid derivative is then hydrogenated using a 10% Pd/C catalyst to produce 3-(3-trifluoromethylphenyl)propionic acid.

-

Esterification with methanol and thionyl chloride affords the corresponding methyl ester.[9]

-

Reduction of the methyl ester with sodium borohydride in THF and methanol yields 3-(3-trifluoromethylphenyl)propan-1-ol.[9]

-

-

Preparation of 1-(3-bromopropyl)-3-trifluoromethylbenzene:

-

The propanol derivative is heated with 48% aqueous hydrobromic acid to yield the desired brominated intermediate.[8]

-

-

Asymmetric Synthesis of the Chiral Amine:

-

(R)-tert-Butanesulfinamide is condensed with 1-acetylnaphthalene in the presence of titanium tetraethoxide to form the corresponding sulfinylimine.[8]

-

Stereoselective reduction of the sulfinylimine is achieved using sodium borohydride at low temperatures to produce the N-sulfinyl-(R)-1-(1-naphthyl)ethylamine with high diastereoselectivity.[8]

-

-

N-Alkylation and Deprotection:

-

The chiral N-sulfinylethylamine is N-alkylated with 1-(3-bromopropyl)-3-trifluoromethylbenzene in the presence of a base such as potassium carbonate in DMF.

-

The tert-butanesulfinyl protecting group is removed by treatment with hydrochloric acid in a suitable solvent to yield (R)-Cinacalcet.

-

-

Salt Formation:

-

The resulting (R)-Cinacalcet free base is treated with hydrochloric acid to form the stable hydrochloride salt, which is then purified by recrystallization.[8]

-

In Vitro Assay for Intracellular Calcium Mobilization

This assay is fundamental for quantifying the activity of CaSR modulators like Cinacalcet by measuring changes in intracellular calcium concentration ([Ca²⁺]i).[10]

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK-293) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently or stably transfected with a plasmid encoding the human calcium-sensing receptor (hCaSR).[11][12] Expression of the receptor at the cell surface is confirmed by methods such as immunofluorescence or western blotting.[11][12]

-

-

Cell Plating and Dye Loading:

-

The hCaSR-expressing HEK-293 cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™ 520) in a buffered salt solution for a specified time (e.g., 60-120 minutes) at 37°C.[10]

-

-

Measurement of Calcium Flux:

-

After dye loading, the cells are washed to remove excess extracellular dye.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR® - Fluorometric Imaging Plate Reader).

-

A baseline fluorescence reading is established.

-

The test compounds (e.g., various concentrations of (R)- and (S)-Cinacalcet) are added to the wells, and the fluorescence intensity is measured kinetically over time to monitor the change in [Ca²⁺]i.

-

A subsequent addition of a known CaSR agonist or a high concentration of extracellular calcium can be used as a positive control.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in [Ca²⁺]i.

-

The data are typically normalized to the baseline fluorescence.

-

Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration.

-

The EC50 values are calculated from these curves using a non-linear regression model.

-

In Vitro Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the primary therapeutic effect of Cinacalcet, which is the inhibition of PTH secretion from parathyroid cells.[7][13]

-

Isolation and Culture of Parathyroid Cells:

-

Parathyroid tissue is obtained from patients undergoing parathyroidectomy for primary or secondary hyperparathyroidism.[13]

-

The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.[7]

-

The isolated parathyroid cells are cultured in a suitable medium, often on coated plates to promote attachment.

-

-

Experimental Setup:

-

The cultured parathyroid cells are washed and incubated in a low-calcium medium to establish a baseline of PTH secretion.

-

The cells are then treated with various concentrations of Cinacalcet in a medium containing a fixed, physiologically relevant concentration of extracellular calcium (e.g., 0.5 mM).[13]

-

-

Sample Collection and PTH Measurement:

-

Data Analysis:

-

The amount of PTH secreted is normalized to the cell number or total protein content in each well.

-

The percentage inhibition of PTH secretion is calculated for each concentration of Cinacalcet relative to the vehicle control.

-

Dose-response curves are constructed, and IC50 values are determined to quantify the potency of the compound.[13]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Cinacalcet hydrochloride (Sensipar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A novel asymmetric synthesis of cinacalcet hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. figshare.com [figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-enantiomer of Cinacalcet: A Comparative Analysis of a Less Active Stereoisomer

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinacalcet, a calcimimetic agent, is a cornerstone in the management of hyperparathyroidism. As a chiral molecule, it exists as two enantiomers: (R)-Cinacalcet and (S)-Cinacalcet. The pharmacological activity of Cinacalcet is almost exclusively attributed to the (R)-enantiomer, which acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The (S)-enantiomer, in stark contrast, is markedly less active. This technical guide provides an in-depth examination of the available data on the (S)-enantiomer of Cinacalcet, primarily through a comparative lens with its pharmacologically potent (R)-counterpart. While dedicated research on the (S)-enantiomer's specific mechanism of action is limited due to its low potency, this document synthesizes the existing knowledge, presents comparative quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to Cinacalcet and Stereoselectivity

Cinacalcet hydrochloride is an oral calcimimetic agent used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2][3] It exerts its therapeutic effect by increasing the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[1][2][3]

Cinacalcet possesses a single chiral center, resulting in two stereoisomers: the (R)- and (S)-enantiomers. The biological activity of many chiral drugs is highly dependent on their stereochemistry, and Cinacalcet is a classic example of this stereoselectivity. The approved and marketed form of the drug is the (R)-enantiomer, which is responsible for its pharmacodynamic activity.[4] In contrast, the (S)-enantiomer is considerably less active.[5][6] In vitro studies have demonstrated that the (S)-enantiomer of cinacalcet is at least 75-fold less active than the (R)-enantiomer.[5][6] This significant difference in potency underscores the specific conformational requirements for effective allosteric modulation of the CaSR.[5]

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of action of the active (R)-enantiomer of Cinacalcet is the allosteric modulation of the CaSR, a G protein-coupled receptor (GPCR).[5][7] Instead of directly activating the receptor, (R)-Cinacalcet binds to a transmembrane site, inducing a conformational change that enhances the receptor's sensitivity to extracellular calcium ions.[5][7] This leads to a leftward shift in the concentration-response curve for calcium, meaning lower concentrations of extracellular calcium are needed to suppress PTH secretion.[5]

Given the substantial difference in potency, the mechanism of action of the (S)-enantiomer is presumed to be the same as the (R)-enantiomer, but with a significantly lower affinity for the allosteric binding site on the CaSR. The precise molecular interactions that lead to this reduced activity have not been extensively elucidated in publicly available literature, likely due to its therapeutic irrelevance. It is hypothesized that the stereochemical configuration of the (S)-enantiomer results in a suboptimal fit within the binding pocket of the CaSR, leading to a weaker or less stable interaction.

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

Activation of the CaSR by an agonist (like calcium) or a positive allosteric modulator (like (R)-Cinacalcet) initiates a cascade of intracellular signaling events. The CaSR primarily couples to Gq/11 and Gi/o G-proteins.[5] The activation of Gq/11 stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately leads to the inhibition of PTH secretion from the parathyroid gland.

Figure 1: Simplified CaSR Signaling Pathway

Quantitative Data Summary

The available quantitative data starkly illustrates the disparity in activity between the (R)- and (S)-enantiomers of Cinacalcet.

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Assay System | Reference |

| Relative Potency | Active | At least 75-fold less active than (R)-enantiomer | In vitro assays | [5][6] |

| EC50 (Intracellular Ca2+ Mobilization) | 51 nM (in the presence of 0.5 mM extracellular Ca2+) | Not reported, but significantly higher than (R)-enantiomer | HEK 293 cells expressing human CaSR | [6] |

| IC50 (PTH Secretion Inhibition) | 28 nM (in the presence of 0.5 mM extracellular Ca2+) | Not reported, but significantly higher than (R)-enantiomer | Cultured bovine parathyroid cells | [6] |

Experimental Protocols

The following are representative protocols for the key in vitro experiments used to characterize the activity of Cinacalcet enantiomers.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the activation of the CaSR.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human CaSR.

-

Reagents:

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

HEPES-buffered saline (HBS)

-

Cinacalcet enantiomers ((R) and (S)) dissolved in a suitable solvent (e.g., DMSO)

-

Extracellular calcium solutions of varying concentrations

-

-

Procedure:

-

HEK 293-CaSR cells are seeded in 96-well plates and grown to confluence.

-

Cells are loaded with Fura-2 AM for 60 minutes at 37°C.

-

After washing to remove extracellular dye, the plate is placed in a fluorescence plate reader.

-

Baseline fluorescence is measured.

-

Cells are exposed to varying concentrations of the (R)- or (S)-enantiomer of Cinacalcet in the presence of a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM).

-

Changes in intracellular calcium are monitored by measuring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.

-

The EC50 values are calculated from the concentration-response curves.

-

Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the primary therapeutic effect of Cinacalcet.

-

Cell Culture: Primary bovine parathyroid cells or a suitable parathyroid cell line.

-

Reagents:

-

Culture medium with varying calcium concentrations

-

Cinacalcet enantiomers ((R) and (S))

-

PTH ELISA kit

-

-

Procedure:

-

Parathyroid cells are cultured in multi-well plates.

-

The cells are incubated with various concentrations of the (R)- or (S)-enantiomer of Cinacalcet for a defined period (e.g., 2-4 hours) in a medium containing a fixed concentration of extracellular calcium.

-

The supernatant is collected.

-

The concentration of PTH in the supernatant is quantified using a specific ELISA.

-

The IC50 values for PTH inhibition are determined from the concentration-response curves.

-

Figure 2: Workflow for Intracellular Calcium Mobilization Assay

Conclusion

The pharmacological activity of Cinacalcet is highly stereoselective, with the (R)-enantiomer being the potent, therapeutically active agent. The (S)-enantiomer, while likely sharing the same mechanism of action—allosteric modulation of the Calcium-Sensing Receptor—exhibits significantly diminished potency, being at least 75-fold less active than its (R)-counterpart. This dramatic difference in activity highlights the precise structural requirements for effective interaction with the allosteric binding site on the CaSR. Due to its low activity, the (S)-enantiomer has not been the focus of extensive research, and as such, a detailed, independent mechanistic profile is not available. The information presented in this guide, based on comparative data, provides a clear rationale for the selection of the (R)-enantiomer as the therapeutic agent and underscores the importance of stereochemistry in drug design and development. Future structural biology studies could provide a more definitive explanation for the observed differences in enantiomeric activity.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cinacalcet Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3] It is a cornerstone in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[4][5] The pharmacological activity of cinacalcet is attributed to its (R)-enantiomer, which is significantly more potent than its (S)-counterpart.[1][6][7] This technical guide provides an in-depth exploration of the pharmacological profile of cinacalcet's enantiomers, detailing their stereoselective activity, the underlying signaling pathways, and the experimental methodologies used for their characterization.

Stereoselective Pharmacology of Cinacalcet Enantiomers

Cinacalcet exhibits remarkable stereoselectivity in its interaction with the CaSR. The (R)-enantiomer is a potent activator of the receptor, while the (S)-enantiomer is considerably less active.[1] In various in vitro assays, the (S)-enantiomer has been shown to be at least 75-fold less active than the (R)-enantiomer.[1][8] This significant difference in activity highlights the specific conformational requirements for effective allosteric modulation of the CaSR.

Mechanism of Action

The (R)-enantiomer of cinacalcet does not directly activate the CaSR but enhances its sensitivity to extracellular calcium.[1] It binds to a transmembrane site on the receptor, inducing a conformational change that lowers the threshold for receptor activation by calcium ions. This leads to a leftward shift in the calcium concentration-response curve, meaning lower concentrations of extracellular calcium are needed to suppress the secretion of parathyroid hormone (PTH).[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the enantiomers of cinacalcet from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Cinacalcet Enantiomers

| Enantiomer | Assay | Cell Line | Parameter | Value | Reference |

| (R)-Cinacalcet | Intracellular Ca²⁺ Mobilization | HEK293 (expressing CaSR) | EC₅₀ | 51 nM (in the presence of 0.5 mM extracellular Ca²⁺) | [9] |

| (R)-Cinacalcet | PTH Secretion Inhibition | Cultured Bovine Parathyroid Cells | IC₅₀ | 28 nM (in the presence of 0.5 mM extracellular Ca²⁺) | [9] |

| (R)-Cinacalcet | Calcitonin Secretion | Rat Medullary Thyroid Carcinoma 6-23 Cells | EC₅₀ | 34 nM | [9] |

| (S)-Cinacalcet | In vitro and in vivo assays | Various | Activity Comparison | At least 75-fold less active than (R)-enantiomer | [1][8] |

Table 2: In Vivo Effects of Cinacalcet in a Rat Model of Secondary Hyperparathyroidism

| Treatment Group | Serum PTH Reduction | Reference |

| 5/6 Nephrectomized (Nx) + Cinacalcet (10 mg/kg/day) | Significant decrease compared to vehicle | [3] |

Table 3: Pharmacokinetic Parameters of Cinacalcet (Racemic Mixture)

| Parameter | Value | Condition | Reference |

| Terminal Half-life | 30 - 40 hours | Oral administration | [6][10][11] |

| Time to Cmax | 2 - 6 hours | Oral administration | [6][11] |

| Volume of Distribution | ~1000 L | [6][12] | |

| Protein Binding | 93 - 97% | [6] | |

| Metabolism | Primarily by CYP3A4, CYP2D6, and CYP1A2 | [6][10][11] |

Signaling Pathways Modulated by Cinacalcet

Activation of the CaSR by the (R)-enantiomer of cinacalcet initiates a cascade of intracellular signaling events. The CaSR primarily couples to G proteins Gq/11 and Gi/o.[1][13]

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[1][5]

-

Gi/o Pathway: Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][13]

Recent studies also suggest that cinacalcet may act as a spatially biased allosteric modulator, preferentially enhancing CaSR signaling from endosomal membranes.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. OR03-05 Cinacalcet Acts As A Spatially Biased Allosteric Modulator To Enhance CaSR Signaling From Endosomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of ent-Cinacalcet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the effects of ent-Cinacalcet, the (S)-enantiomer of the calcimimetic agent Cinacalcet. While the (R)-enantiomer is the pharmacologically active component of the drug Sensipar®, understanding the activity of its stereoisomer is crucial for a comprehensive pharmacological profile. This document summarizes the available quantitative data on the effects of ent-Cinacalcet, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows. The data presented herein confirms that ent-Cinacalcet is substantially less potent than the (R)-enantiomer in modulating the Calcium-Sensing Receptor (CaSR).

Introduction

Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The pharmacologically active component is the (R)-enantiomer.[1] This guide focuses on the preliminary investigation of its counterpart, ent-Cinacalcet, the (S)-enantiomer. The stereoselectivity of drug action is a critical aspect of pharmacology, and characterizing the less active enantiomer helps to elucidate the specific structural requirements for receptor interaction and activity.

Mechanism of Action

The primary molecular target of Cinacalcet is the CaSR, a G-protein coupled receptor (GPCR) that plays a central role in calcium homeostasis. The active (R)-enantiomer binds to an allosteric site on the transmembrane domain of the CaSR, increasing its sensitivity to extracellular calcium.[2] This potentiation of the CaSR leads to the inhibition of parathyroid hormone (PTH) secretion from the parathyroid glands.[3] The signaling cascade initiated by CaSR activation primarily involves the Gq/11 and Gi/o pathways, leading to intracellular calcium mobilization and inhibition of adenylyl cyclase, respectively.

ent-Cinacalcet is understood to interact with the same receptor, but with significantly lower potency.

Quantitative Data

The principal measure of the effect of ent-Cinacalcet is its ability to stimulate an increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the CaSR. The following tables summarize the key quantitative data comparing the potency of ent-Cinacalcet (S-enantiomer) and the active (R)-enantiomer.

Table 1: Potency of Cinacalcet Enantiomers on Intracellular Calcium Mobilization

| Compound | Enantiomer | EC₅₀ Value | Relative Potency (R vs. S) |

| Cinacalcet | (R) | 51 nM | ~75-fold more potent |

| ent-Cinacalcet (AMG S-073) | (S) | 3.8 µM | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of ent-Cinacalcet's effects.

Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the potency of CaSR modulators.

Objective: To measure the concentration-dependent effect of ent-Cinacalcet on intracellular calcium levels in HEK293 cells stably expressing the human CaSR.

Materials:

-

HEK293 cells stably transfected with the human CaSR (HEK293-CaSR).

-

Wild-type HEK293 cells (for control).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Probenecid.

-

ent-Cinacalcet and (R)-Cinacalcet stock solutions in DMSO.

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed HEK293-CaSR cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Probenecid is included to inhibit organic anion transporters, which can extrude the dye from the cells.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate for 1 hour at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of ent-Cinacalcet and (R)-Cinacalcet in the assay buffer containing a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM Ca²⁺) to assess allosteric modulation.

-

-

Measurement of Calcium Flux:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument's liquid handler then adds the compound dilutions to the respective wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes). The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Subtract the baseline fluorescence to obtain the net change in fluorescence.

-

Plot the net change in fluorescence against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the enantiomeric purity of the ent-Cinacalcet sample.

Materials:

-

Chiral HPLC column (e.g., Chiralpak IA or similar).

-

HPLC system with a UV detector.

-

Mobile phase (e.g., a mixture of n-hexane, ethanol, and a modifier like trifluoroacetic acid).

-

ent-Cinacalcet sample.

-

(R)-Cinacalcet standard.

-

Racemic Cinacalcet mixture.

Procedure:

-

Method Development:

-

Dissolve the racemic Cinacalcet mixture in the mobile phase.

-

Inject the racemic mixture onto the chiral column and optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

-

-

Sample Analysis:

-

Dissolve a known concentration of the ent-Cinacalcet sample in the mobile phase.

-

Inject the sample onto the HPLC system using the optimized method.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 223 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times established with the racemic mixture and the (R)-enantiomer standard.

-

Calculate the area of each peak.

-

Determine the enantiomeric excess (% ee) of the ent-Cinacalcet sample using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

-

Visualizations

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

Caption: CaSR signaling pathway modulated by Cinacalcet.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Caption: Workflow for measuring intracellular calcium.

Conclusion

The preliminary investigation of ent-Cinacalcet reveals that it is a significantly less potent modulator of the Calcium-Sensing Receptor compared to its (R)-enantiomer. The approximately 75-fold lower potency highlights the critical stereospecificity of the interaction between Cinacalcet and the CaSR. While ent-Cinacalcet does not appear to have significant pharmacological activity at concentrations where the (R)-enantiomer is highly effective, its characterization is essential for a complete understanding of the structure-activity relationship of this class of calcimimetics. Further studies could explore its potential for off-target effects or weak antagonistic properties, although current data primarily points to it being a much weaker agonist. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

A Technical Guide on the Stereospecificity of Cinacalcet in Calcimimetic Function

Executive Summary

Cinacalcet is a calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a crucial G protein-coupled receptor in calcium homeostasis.[1][2][3] It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[4][5][6][7] A key feature of Cinacalcet's pharmacological profile is its stereospecificity. The molecule possesses a single chiral center, and its biological activity resides almost exclusively in the (R)-enantiomer.[1][8] This technical guide provides an in-depth analysis of the role of chirality in Cinacalcet's function, presenting quantitative data on enantiomeric potency, detailed experimental protocols for its characterization, and visual diagrams of the associated signaling pathways and experimental workflows.

The Stereospecificity of Cinacalcet's Interaction with CaSR

Cinacalcet, chemically known as (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine, demonstrates significant stereoselectivity in its interaction with the CaSR.[8] The calcimimetic activity is attributed to the (R)-enantiomer, which binds to the transmembrane domain of the CaSR.[9] This allosteric binding increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[5][10][11] Consequently, a lower concentration of extracellular Ca²⁺ is required to activate the receptor, leading to the suppression of parathyroid hormone (PTH) secretion.[4][10][12]

In stark contrast, the (S)-enantiomer of Cinacalcet is significantly less active.[1][8] Studies have consistently shown that the (S)-enantiomer is at least 75-fold less potent than its (R)-counterpart in in-vitro assay systems.[1][8] This substantial difference in activity highlights the precise three-dimensional conformational requirements for effective allosteric modulation of the CaSR, underscoring the importance of chirality in the drug's design and function.

Quantitative Comparison of Cinacalcet Enantiomers

The differential activity of Cinacalcet enantiomers has been quantified using various in vitro assays. The data clearly illustrates the superior potency of the (R)-enantiomer in activating the CaSR and eliciting downstream physiological responses.

| Parameter | (R)-Cinacalcet | (S)-Cinacalcet (S-AMG 073) | Assay System | Reference |

| Potency (EC₅₀) | 51 nM | > 3800 nM (>75-fold less active) | Intracellular Ca²⁺ mobilization in HEK293 cells expressing human CaSR (at 0.5 mM extracellular Ca²⁺) | [8] |

| Potency (IC₅₀) | 28 nM | > 2100 nM (>75-fold less active) | Inhibition of PTH secretion from cultured bovine parathyroid cells (at 0.5 mM extracellular Ca²⁺) | [8] |

| Potency (EC₅₀) | 34 nM | > 2550 nM (>75-fold less active) | Calcitonin secretion from rat medullary thyroid carcinoma 6-23 cells | [8] |

Key Signaling Pathways

Upon binding of (R)-Cinacalcet and extracellular Ca²⁺, the CaSR undergoes a conformational change that activates intracellular signaling cascades. The receptor primarily couples to G proteins Gq/11 and Gi.[1][4] The activation of Gq/11 stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][9] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[9] The resulting increase in intracellular Ca²⁺ is a key event that ultimately inhibits the synthesis and secretion of PTH.[9]

Experimental Methodologies

The characterization of Cinacalcet's stereospecific activity relies on robust in vitro assays. The following protocols outline the standard procedures for determining the calcimimetic potency of the enantiomers.

This assay is a primary method for quantifying the activation of the CaSR in a controlled cellular environment.

Protocol Details:

-

Cell Culture:

-

Dye Loading:

-

The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Krebs-HEPES).[14]

-

Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM (e.g., 1-5 µg/ml) for approximately 30-60 minutes at room temperature or 37°C in the dark.[13][15]

-

-

Assay Procedure:

-

After incubation, the dye solution is removed, and cells are washed again to remove any extracellular dye.[15]

-

The plate is placed into a fluorescence plate reader equipped with injectors.[14]

-

A baseline fluorescence reading is taken before the addition of the test compounds.

-

Serial dilutions of the Cinacalcet enantiomers are added to the wells. The assay is typically run at a fixed, sub-maximal concentration of extracellular Ca²⁺ (e.g., 0.5-1.5 mM) to assess the allosteric modulatory effect.

-

-

Data Analysis:

-

The increase in fluorescence intensity, corresponding to the rise in intracellular Ca²⁺, is recorded over time.

-

The peak fluorescence response is plotted against the logarithm of the compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value, which represents the concentration of the compound that elicits 50% of the maximal response.

-

This assay provides a more direct physiological measure of Cinacalcet's inhibitory effect.

Protocol Details:

-

Cell Isolation:

-

Parathyroid chief cells are isolated from fresh bovine or human parathyroid tissue via enzymatic digestion (e.g., using collagenase).[13]

-

-

Cell Culture and Treatment:

-

The isolated cells are cultured in appropriate media and plated in multi-well plates.[13]

-

Cells are treated with a range of concentrations of the Cinacalcet enantiomers in the presence of a fixed extracellular Ca²⁺ concentration.

-

-

PTH Quantification:

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of secreted PTH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.[13]

-

-

Data Analysis:

-

The percentage inhibition of PTH secretion is calculated relative to a vehicle control.

-

The data are plotted against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration causing 50% inhibition).

-

Conclusion

The pharmacological activity of Cinacalcet is unequivocally dependent on its stereochemistry. The (R)-enantiomer is a potent positive allosteric modulator of the Calcium-Sensing Receptor, while the (S)-enantiomer is largely inactive. This pronounced stereoselectivity highlights a highly specific binding interaction within the transmembrane domain of the receptor. The quantitative data derived from in vitro assays, such as intracellular calcium mobilization and PTH secretion, consistently affirm the critical role of the (R)-configuration for calcimimetic function. This understanding is fundamental for the rational design and development of future calcimimetic agents, emphasizing that chirality is a paramount consideration for achieving therapeutic efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. New insights into the role of calcium-sensing receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 10. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. brainvta.tech [brainvta.tech]

The Inactive Enantiomer of Cinacalcet: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet, a calcimimetic agent, is a potent allosteric modulator of the Calcium-Sensing Receptor (CaSR). It is the (R)-enantiomer of the molecule that is pharmacologically active and is used clinically to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] In the realm of scientific research, the inactive (S)-enantiomer of Cinacalcet serves as an invaluable tool, primarily as a negative control, to elucidate the specific effects of the active compound mediated through the CaSR. This technical guide provides an in-depth overview of the inactive enantiomer of Cinacalcet, its synthesis, its comparative pharmacology, and its application in research, complete with detailed experimental protocols and visual aids to facilitate its use in a laboratory setting.

Physicochemical Properties

While specific experimental data for the inactive (S)-enantiomer is not extensively published, it is expected to share identical physical and chemical properties with its active (R)-enantiomer, with the exception of its interaction with polarized light and other chiral molecules.[2][3]

| Property | Value (for Cinacalcet HCl) |

| Chemical Formula | C₂₂H₂₂F₃N · HCl |

| Molecular Weight | 393.9 g/mol [4] |

| Appearance | White to off-white crystalline solid[5] |

| Solubility | Soluble in methanol and DMSO.[5][6] Sparingly soluble in aqueous buffers.[7] |

| pKa | 8.4 (Estimated)[8] |

| LogP | 6.5[8] |

Synthesis of (S)-Cinacalcet

The synthesis of (S)-Cinacalcet for research purposes can be achieved by employing a stereospecific approach, utilizing the corresponding (S)-enantiomer of the chiral starting material. The following protocol is a representative method adapted from established syntheses of Cinacalcet analogs.[9][10][11]

Experimental Protocol: Synthesis of (S)-Cinacalcet

Objective: To synthesize the inactive (S)-enantiomer of Cinacalcet.

Materials:

-

(S)-(-)-1-(1-Naphthyl)ethylamine

-

3-[3-(Trifluoromethyl)phenyl]propionaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Toluene

-

1% Hydrochloric acid (HCl)

-

5% Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-[3-(Trifluoromethyl)phenyl]propionaldehyde (1 equivalent) and (S)-(-)-1-(1-Naphthyl)ethylamine (1 equivalent) in methanol under a nitrogen atmosphere.

-

Reductive Amination: To the stirred solution, add sodium triacetoxyborohydride (2 equivalents) portion-wise at room temperature.[11]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Take up the residue in toluene and wash sequentially with 1% HCl and 5% NaOH.[11]

-

Extraction and Drying: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure (S)-Cinacalcet base.

-

Salt Formation (Optional): For the hydrochloride salt, dissolve the purified base in a suitable solvent like ethyl acetate and bubble with dry HCl gas until precipitation is complete. Filter and dry the resulting solid.

Comparative Pharmacology: (R)-Cinacalcet vs. (S)-Cinacalcet

The pharmacological activity of Cinacalcet is highly stereospecific. The (R)-enantiomer is a potent allosteric activator of the CaSR, while the (S)-enantiomer is significantly less active. This stark difference in activity makes the (S)-enantiomer an ideal negative control for in vitro and in vivo studies.

| Parameter | (R)-Cinacalcet | (S)-Cinacalcet | Reference(s) |

| CaSR Activation (EC₅₀) | 51 nM - 79.4 nM | > 10,000 nM | [12][13] |

| PTH Secretion Inhibition (IC₅₀) | 28 nM | > 10,000 nM | [13] |

| Relative Potency | ~1 | At least 75-fold less active |

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

Cinacalcet exerts its effects by allosterically modulating the CaSR, a G protein-coupled receptor (GPCR). Activation of the CaSR by extracellular calcium, potentiated by (R)-Cinacalcet, triggers downstream signaling cascades primarily through Gq/11 and Gi/o proteins. This leads to the inhibition of parathyroid hormone (PTH) secretion.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. rroij.com [rroij.com]

- 3. reddit.com [reddit.com]

- 4. Cinacalcet Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. rndsystems.com [rndsystems.com]

- 7. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684 [data.epo.org]

- 12. amsbio.com [amsbio.com]

- 13. Cinacalcet (AMG073) | CaSR agonist | Probechem Biochemicals [probechem.com]

The Stereoselectivity of the Calcium-Sensing Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The calcium-sensing receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1] It is the primary regulator of parathyroid hormone (PTH) secretion from the parathyroid glands and influences calcium reabsorption in the kidneys. The CaSR is a unique drug target due to its stereoselective recognition of allosteric modulators, a characteristic that is critical for the design of potent and specific therapeutic agents. This technical guide provides an in-depth exploration of the stereoselectivity of the CaSR, detailing the signaling pathways it governs and the experimental protocols used to investigate its function.

Stereoselective Recognition of Allosteric Modulators

The CaSR exhibits significant stereoselectivity in its interaction with allosteric modulators, which are compounds that bind to a site distinct from the orthosteric calcium-binding site to modulate receptor activity. This is particularly evident with phenylalkylamine derivatives such as the calcimimetic NPS R-568 and the calcilytic NPS-2143. The (R)-enantiomers of these compounds are markedly more potent than their (S)-enantiomer counterparts.[2]

Data Presentation: Quantitative Analysis of Stereoselectivity

The following tables summarize the quantitative data on the stereoselective effects of various allosteric modulators on CaSR activity.

| Compound | Enantiomer | Potency Measurement | Value | Fold Difference (R vs. S) | Reference |

| NPS-568 | R-enantiomer | Inhibition of PTH secretion (IC50) | 27 nM | ~10-100 fold more potent than S-enantiomer | [2] |

| S-enantiomer | Inhibition of PTH secretion (IC50) | - | [2] | ||

| NPS-2143 | R-enantiomer | Inhibition of Ca2+-stimulated IP1 accumulation (IC50) | 0.64 µM | Significantly more potent than S-enantiomer | [3][4] |

| S-enantiomer | Inhibition of Ca2+-stimulated IP1 accumulation (IC50) | Inactive at relevant concentrations | [5] | ||

| Cinacalcet | R-enantiomer | Pharmacologically active form | - | - | [6] |

| S-enantiomer | Less active form | - | - |

CaSR Signaling Pathways

Upon activation by its agonists, such as extracellular calcium ions (Ca2+), or potentiation by positive allosteric modulators, the CaSR couples to several heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades.[1][7][8]

Gq/11 Signaling Pathway

The coupling of CaSR to Gq/11 is a primary signaling pathway that leads to the activation of phospholipase C (PLC).[1][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[1][7] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

Gi/o Signaling Pathway

The CaSR can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase (AC).[1][9] This results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a ubiquitous second messenger that regulates the activity of protein kinase A (PKA).[10][11]

G12/13 Signaling Pathway

Activation of the CaSR can also lead to the engagement of G12/13 proteins, which in turn activate the small GTPase RhoA.[12][13] RhoA, through its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK), plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.[13][14]

Experimental Protocols

To investigate the stereoselectivity and signaling of the CaSR, several key in vitro assays are employed. The following sections provide detailed methodologies for these experiments.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon CaSR activation, typically in HEK293 cells stably expressing the human CaSR.

Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing the human CaSR in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with 4 µM Fura-2 AM in the same buffer containing 0.02% Pluronic F-127 for 60 minutes at 37°C.[15][16][17]

-

Washing: Wash the cells twice with the buffer to remove extracellular dye.

-

Compound Addition: Add varying concentrations of the test compounds (R- and S-enantiomers of CaSR modulators) to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at emission wavelength of 510 nm with excitation wavelengths of 340 nm and 380 nm using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (340/380) to determine the intracellular calcium concentration. Plot dose-response curves to determine the EC50 values for each enantiomer.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity through the Gi/o pathway by measuring intracellular cAMP levels.

Methodology:

-

Cell Culture and Treatment: Seed HEK293-CaSR cells in a 24-well plate. Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes to prevent cAMP degradation. Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of CaSR agonists for 30 minutes.

-

Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial cAMP ELISA kit.

-

ELISA Procedure: Perform a competitive ELISA according to the manufacturer's protocol. Briefly, cell lysates are added to a 96-well plate pre-coated with a cAMP antibody, along with a fixed amount of HRP-conjugated cAMP.

-

Detection: After incubation and washing steps, add a substrate solution and measure the absorbance at 450 nm.

-

Data Analysis: The amount of cAMP in the sample is inversely proportional to the absorbance. Calculate the cAMP concentration based on a standard curve and determine the IC50 values for the CaSR modulators.[18][19][20]

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream target of CaSR signaling.

Methodology:

-

Cell Culture and Treatment: Culture HEK293-CaSR cells in 6-well plates. Serum-starve the cells for 12-16 hours before treatment. Stimulate the cells with CaSR modulators for various time points (e.g., 5, 15, 30 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[21][22][23] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization. Quantify the band intensities using densitometry software and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.[24][25]

Interleukin-8 (IL-8) Expression Assay

Activation of the CaSR in certain cell types, such as the colon cancer cell line HT-29, can induce the expression of the pro-inflammatory cytokine IL-8. This can be measured at both the mRNA and protein levels.

Methodology for Quantitative PCR (qPCR):

-

Cell Culture and Treatment: Culture HT-29 cells in 6-well plates and treat with CaSR modulators for a specified time (e.g., 4-24 hours).

-

RNA Extraction: Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for human IL-8 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction mixture typically contains cDNA, primers, and a SYBR Green master mix.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in IL-8 mRNA expression.[26][27][28]

Methodology for Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell Culture and Supernatant Collection: Culture HT-29 cells in 24-well plates and treat with CaSR modulators. Collect the cell culture supernatant at desired time points.

-

ELISA Procedure: Perform a sandwich ELISA for human IL-8 according to the manufacturer's protocol.[29][30][31][32] Briefly, add the supernatant to a 96-well plate pre-coated with an IL-8 capture antibody.

-

Detection: After incubation and washing, add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate. Add a TMB substrate solution to develop the color.

-

Measurement and Analysis: Stop the reaction and measure the absorbance at 450 nm. Calculate the concentration of IL-8 in the supernatant based on a standard curve.

Conclusion

The stereoselective nature of the calcium-sensing receptor presents a significant opportunity for the development of highly specific and potent therapeutic agents. A thorough understanding of the differential effects of enantiomers on CaSR-mediated signaling pathways is paramount for the rational design of novel drugs targeting this receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate pharmacology of the CaSR and to screen for new and improved allosteric modulators with enhanced therapeutic profiles.

References

- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of the calcilytic ligand NPS 2143 [beilstein-journals.org]

- 4. Synthesis of the calcilytic ligand NPS 2143 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 12. RhoA-mediated G12-G13 signaling maintains muscle stem cell quiescence and prevents stem cell loss - PMC [pmc.ncbi.nlm.nih.gov]

- 13. G12/13 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 16. brainvta.tech [brainvta.tech]

- 17. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. protocols.io [protocols.io]

- 27. Quantitative PCR for detection of femtogram quantities of interleukin-8 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Human IL-8/CXCL8 ELISA Kit - Quantikine D8000C: R&D Systems [rndsystems.com]

- 31. Human IL-8 ELISA Kit detect IL-8 in 50 μL serum, plasma or cell culture supernatent | Sigma-Aldrich [sigmaaldrich.com]

- 32. stemcell.com [stemcell.com]

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of ent-Cinacalcet Hydrochloride

Introduction

Cinacalcet, a calcimimetic agent, is a crucial therapeutic for managing hyperparathyroidism.[1][2] It functions by allosterically modulating the calcium-sensing receptor (CaSR), thereby regulating parathyroid hormone (PTH) secretion.[3] The pharmacologically active form of Cinacalcet is the (R)-enantiomer.[1][3] Its counterpart, ent-Cinacalcet or the (S)-enantiomer, is significantly less active, highlighting the stereoselectivity of its biological target.[3] The synthesis of enantiomerically pure forms of chiral drugs is of paramount importance in pharmaceutical development to ensure safety and efficacy. This document provides detailed protocols for the chiral synthesis of ent-Cinacalcet Hydrochloride, the (S)-enantiomer of Cinacalcet.

The synthetic strategies for enantiopure Cinacalcet generally involve three main approaches: amide formation followed by reduction, reductive amination, and nucleophilic substitution.[4] A key chiral starting material for the synthesis of ent-Cinacalcet is (S)-(-)-1-(1-naphthyl)ethylamine. The synthesis of the other major fragment of the molecule originates from 3-(trifluoromethyl)benzaldehyde.[1][2]

Synthetic Pathway Overview

The following diagram illustrates a common synthetic route for this compound, proceeding through the formation of an amide intermediate followed by its reduction.

Caption: Synthetic scheme for this compound.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 3-(3-Trifluoromethyl-phenyl)-propionic acid

This protocol is adapted from the procedure for the corresponding (R)-enantiomer synthesis.[5]

-

Hydrogenation of 3-(Trifluoromethyl)cinnamic acid:

-

In a suitable hydrogenation vessel, dissolve 3-(Trifluoromethyl)cinnamic acid (30.0 g) in methanol (270.0 mL).

-

Add 10% Palladium on carbon (3.0 g).

-

Pressurize the vessel with hydrogen gas to 5.0 kg/cm ².

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion, carefully filter off the catalyst.

-

Evaporate the solvent under reduced pressure to yield 3-(3-Trifluoromethyl-phenyl)-propionic acid.

-

Protocol 2: Synthesis of N-((S)-1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

This procedure involves the coupling of the carboxylic acid with the chiral amine.[5]

-

Amide Formation:

-

Dissolve 3-(3-Trifluoromethyl-phenyl)-propionic acid (25.0 g) in toluene (125.0 mL).

-

Add triethylamine (13.8 g) to the solution.

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add ethyl chloroformate (14.8 g) while maintaining the temperature between 0-5 °C.

-

Stir the mixture for 1 hour at this temperature.

-

In a separate flask, prepare a solution of (S)-(-)-1-(1-Naphthyl)ethylamine (18.6 g) in toluene (125.0 mL).

-

Add the amine solution dropwise to the reaction mixture, keeping the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by adding water (125.0 mL).

-

Separate the organic layer and wash it sequentially with 10% aqueous hydrochloric acid (125.0 mL), water (125.0 mL), 10% sodium bicarbonate solution (125.0 mL), and finally with water (125.0 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude amide.

-

Protocol 3: Synthesis of ent-Cinacalcet (free base)

This step involves the reduction of the amide to the corresponding amine.[5]

-

Amide Reduction:

-

To a solution of sodium borohydride (12.9 g) in tetrahydrofuran (THF) (250.0 mL), add the crude N-((S)-1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide from the previous step.

-

Cool the mixture to 5 °C.

-

Add boron trifluoride-etherate (30.0 mL) dropwise.

-

Heat the reaction mixture to 30 °C and stir for 20 hours.

-

Quench the reaction by carefully adding 10% aqueous hydrochloric acid.

-

Reflux the mixture for 2 hours, then cool to 30 °C.

-

Add ethyl acetate and separate the phases.

-

Wash the organic phase with water, 10% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield ent-Cinacalcet free base.

-

Protocol 4: Preparation of this compound

This is the final step to form the hydrochloride salt.[2]

-

Salt Formation:

-

Dissolve the ent-Cinacalcet free base (1.60 g, 4.48 mmol) in dry diethyl ether (15 mL).

-

Stir the resulting solution at 25 °C for 15 minutes.

-

Add concentrated hydrochloric acid dropwise until precipitation is complete.

-

Stir the mixture for 1-2 hours at room temperature.

-

Filter the precipitated solid using a Buchner funnel.

-

Wash the solid with n-pentane (3 x 10 mL).

-

Dry the product to obtain this compound as a white crystalline solid.

-

Data Presentation

The following table summarizes the key steps, reagents, and expected outcomes for the synthesis of this compound. Yields are estimated based on reported syntheses of the (R)-enantiomer.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Hydrogenation | 3-(Trifluoromethyl)cinnamic acid, Pd/C, H₂ | Methanol | Room Temp. | 3 | ~95 |

| 2 | Amide Formation | 3-(3-TFP)-propionic acid, (S)-amine, EtOCOCl, Et₃N | Toluene | 0-5 to RT | 5 | ~90 |

| 3 | Amide Reduction | Amide intermediate, NaBH₄, BF₃·Et₂O | THF | 5 to 30 | 20 | ~85 |

| 4 | Salt Formation | ent-Cinacalcet free base, HCl | Diethyl Ether | Room Temp. | 1-2 | ~99 |

TFP: Trifluoromethylphenyl

Workflow for Experimental Synthesis

The logical flow of the experimental process is depicted in the diagram below.

Caption: Experimental workflow for ent-Cinacalcet HCl synthesis.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API) [diposit.ub.edu]

- 5. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for Chiral Separation of Cinacalcet Enantiomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet is a calcimimetic agent that acts on the calcium-sensing receptor in the parathyroid gland to control the secretion of parathyroid hormone. It is a chiral molecule, with the (R)-enantiomer being the pharmacologically active substance, reportedly over 1000 times more potent than the (S)-enantiomer.[1] Therefore, the accurate separation and quantification of Cinacalcet enantiomers are critical for quality control in pharmaceutical formulations and for pharmacokinetic studies. This document provides detailed protocols for the enantioseparation of Cinacalcet using High-Performance Liquid Chromatography (HPLC), based on established methods.

Principle of Chiral Separation by HPLC

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times. This can be accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For Cinacalcet, methods predominantly utilize CSPs, which are columns packed with a chiral selector immobilized on a solid support. The differential interaction between the enantiomers and the CSP, based on forces like hydrogen bonding, dipole-dipole interactions, and π-π interactions, results in their separation.[1]

Experimental Protocols

Several methods have been successfully developed for the chiral separation of Cinacalcet enantiomers. Below are detailed protocols derived from published literature, employing different chiral stationary phases and mobile phase systems.

Protocol 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase

This protocol is based on a rapid isocratic method that provides excellent resolution between the (R) and (S) enantiomers of Cinacalcet.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiralpak-IA column (250 x 4.6 mm, 5 µm particle size).[2]

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade n-hexane, ethanol, and trifluoroacetic acid (TFA).

-

Cinacalcet standard (racemic or enantiomerically pure).

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak-IA (250 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | n-hexane : ethanol : trifluoroacetic acid (95:5:0.1, v/v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Temperature | Ambient[2] |

| Detection | UV at 223 nm[2] |

| Injection Volume | 10 µL |

3. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Cinacalcet standard in the mobile phase to obtain a desired concentration (e.g., 100 µg/mL).

-

Sample Solution (for pharmaceutical formulations): Finely powder a number of tablets. Weigh a portion of the powder equivalent to a specific amount of Cinacalcet and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Inject the standard solution multiple times (n=6).

-

The system is deemed suitable for use if the resolution (Rs) between the (S)- and (R)-enantiomer peaks is greater than 3.[2]

-

The relative standard deviation (RSD) for peak areas should be less than 2.0%.

Protocol 2: Reversed-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase

This protocol offers an alternative to normal-phase chromatography, using an aqueous-organic mobile phase.

1. Instrumentation and Materials:

-

HPLC system with a UV detector.

-

Chiralpak AY column (amylose 5-chloro-2-methylphenylcarbamate CSP).[3]

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile and triethylamine (TEA).

-

Water, HPLC grade.

-

Cinacalcet standard.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak AY[3] |

| Mobile Phase | 10 mM triethylamine (pH 8.0) : acetonitrile (40:60, v/v)[3] |

| Flow Rate | Not specified, typically 0.5 - 1.0 mL/min |

| Temperature | Not specified, typically ambient |

| Detection | Not specified, typically around 223 nm or 282 nm[2][4] |

| Injection Volume | 10 µL |

3. Sample Preparation:

-

Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.

4. System Suitability:

-

A resolution of greater than 6 has been reported for this method, indicating excellent separation.[3]

-

The method should be validated according to ICH guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[3]

Data Presentation

The following table summarizes the performance of different HPLC methods for the chiral separation of Cinacalcet enantiomers.

| Method | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |

| Normal-Phase | Chiralpak-IA | n-hexane : ethanol : TFA (95:5:0.1) | > 3 | [2] |

| Reversed-Phase | Chiralpak AY | 10 mM TEA (pH 8.0) : ACN (40:60) | > 6 | [3] |

| Normal-Phase | Vancomycin-based CSP | Not specified | Achieved enantioseparation | [1] |

| Normal-Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Not specified | Achieved enantioseparation | [1] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships influencing the chiral separation of Cinacalcet.

Caption: Experimental workflow for the HPLC analysis of Cinacalcet enantiomers.

Caption: Factors influencing the chiral separation of Cinacalcet enantiomers.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful separation of Cinacalcet enantiomers by HPLC. The choice between normal-phase and reversed-phase methods will depend on the available instrumentation, laboratory preferences, and the specific requirements of the analysis. For routine quality control, a rapid and robust method with high resolution, such as those described using polysaccharide-based chiral stationary phases, is recommended. It is essential to perform method validation according to ICH guidelines to ensure the reliability and accuracy of the results.

References

Application Notes: Utilizing ent-Cinacalcet as a Negative Control for In Vitro Calcium-Sensing Receptor Studies

Application of ent-Cinacalcet in Competitive Binding Assays: A Detailed Guide for Researchers

Application Note

Introduction

Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a member of the G protein-coupled receptor (GPCR) family C, is the principal regulator of systemic calcium homeostasis.[1][3] Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium, thereby inhibiting the secretion of parathyroid hormone (PTH).[4][5] The pharmacologically active component of cinacalcet is its (R)-enantiomer.[1][4] Its counterpart, ent-Cinacalcet, the (S)-enantiomer, is significantly less active, providing a valuable tool for researchers studying the stereoselectivity of CaSR modulation.[1][4] This document outlines the application of ent-Cinacalcet in competitive binding assays, providing detailed protocols and data presentation for researchers in drug development and related scientific fields.